5-(3-bromophenyl)-4-ethenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-bromophenyl)-4-ethenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-4-ethenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the bromophenyl and ethenyl groups through subsequent reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-4-ethenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-4-ethenyl-4H-1,2,4-triazole-3-thiol varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Known for its anticancer activity.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Exhibits antifungal properties.
Uniqueness
5-(3-bromophenyl)-4-ethenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a bromophenyl group and a triazole ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H8BrN3S |
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Molecular Weight |
282.16 g/mol |
IUPAC Name |
3-(3-bromophenyl)-4-ethenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H8BrN3S/c1-2-14-9(12-13-10(14)15)7-4-3-5-8(11)6-7/h2-6H,1H2,(H,13,15) |
InChI Key |
QEGAFZARZACPPM-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=NNC1=S)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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